4-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c1-9-12(21-8-16-9)13(20)15-5-10-7-19(18-17-10)11-3-2-4-14-6-11/h2-4,6-8H,5H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMWLJOECXJYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-5-carboxamide (CAS Number: 2034384-60-4) is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), in vitro and in vivo studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 299.35 g/mol. The structure includes a thiazole ring, a carboxamide group, and a triazole moiety linked to a pyridine ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₅OS |
| Molecular Weight | 299.35 g/mol |
| CAS Number | 2034384-60-4 |
Anticancer Activity
Research has indicated that compounds containing triazole and thiazole functionalities exhibit promising anticancer properties. For instance, studies have shown that related triazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. In particular:
- In Vitro Studies : Compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines. For example, derivatives with similar structures showed IC50 values ranging from 0.56 µM to 46 nM against MCF-7 human breast tumor cells .
Antimicrobial Activity
The triazole ring is known for its antifungal properties. Compounds with this structure have been evaluated for their effectiveness against various microbial strains:
- In Vitro Antimicrobial Screening : The compound's derivatives have shown activity against both bacterial and fungal pathogens. For instance, certain thiazole derivatives have been reported to possess significant antimicrobial effects against Staphylococcus aureus and Candida albicans .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Research indicates that:
- Substituents on the Triazole Ring : Modifications at the N-position of the triazole significantly affect antiproliferative activity.
- Pyridine Influence : The presence of the pyridine ring enhances solubility and may improve interaction with biological targets.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Triazole Derivatives : A series of triazole derivatives was synthesized and evaluated for their anticancer properties. One compound exhibited an IC50 value of 46 nM against MCF-7 cells and was found to disrupt microtubule dynamics .
- Antimicrobial Efficacy : Another study highlighted that thiazole derivatives showed potent activity against E. coli, with some compounds demonstrating minimum inhibitory concentrations (MICs) below 10 µg/mL .
Scientific Research Applications
Antimicrobial Activity
Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the pyridine and thiazole moieties enhances the compound's efficacy against various bacterial strains and fungi. For instance, compounds similar to 4-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-5-carboxamide have demonstrated activity against resistant strains of Staphylococcus aureus and Candida albicans .
Anticancer Properties
Research indicates that triazole-containing compounds can inhibit cancer cell proliferation. The specific structure of this compound has been associated with apoptosis induction in various cancer cell lines. In vitro studies suggest that it can effectively target cancer pathways involving cell cycle regulation and apoptosis .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in preclinical models. Its mechanism appears to involve the modulation of cytokine release and inhibition of inflammatory pathways. This makes it a candidate for further development in treating chronic inflammatory diseases .
Structure–Activity Relationship (SAR)
Research on SAR indicates that modifications to the thiazole and triazole rings can significantly affect the biological activity of compounds similar to this compound. Substituents on these rings impact their interaction with target proteins and enzymes .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Heterocyclic Diversity : The target compound’s thiazole-triazole-pyridine scaffold contrasts with pyrazole () or imidazo-thiazole cores (), which may alter binding kinetics in biological targets.
- Synthetic Accessibility : Yields for the target and analogs (e.g., 68–80%) suggest comparable synthetic feasibility despite structural variations.
Physicochemical and Spectroscopic Comparisons
Table 2: Physicochemical Data
Key Observations :
- Melting Points : Pyrazole derivatives (e.g., 3a) exhibit higher melting points (133–183°C) due to rigid aryl substituents, whereas the target’s triazole-thiazole system may lower melting points.
- Spectroscopy : The target’s $ ^1H $-NMR would show pyridin-3-yl aromatic protons (~8.5–7.5 ppm) and a methyl group (~2.6 ppm), similar to 3a’s methyl resonance at 2.66 ppm ().
- Crystallography : Triazole derivatives () exhibit electron delocalization (C–N bond lengths ~1.35 Å), suggesting enhanced stability compared to pyrazole analogs.
Functional and Pharmacological Implications
- Pyrazole Carboxamides (): Chloro/cyano substituents in 3a–3p may enhance antimicrobial or kinase inhibitory activity but reduce solubility.
- Imidazo-thiazoles () : The 4-chlorophenyl group in 14e could improve target affinity in anticancer or antiviral contexts.
Preparation Methods
Preparation of 4-Methyl-1,3-Thiazole-5-Carboxylic Acid
The thiazole core is synthesized through a cyclization reaction between thiourea and α-chloroketones. A representative protocol from CA2483482A1 involves:
Step 1 : Ethyl 4-methylthiazole-5-carboxylate is reduced to 4-methyl-5-hydroxymethyl-thiazole using NaBH₄ and AlCl₃ in monoglyme at −10°C to +5°C.
Step 2 : Oxidation of the hydroxymethyl intermediate to 4-methyl-5-formyl-thiazole using NaOCl/KBr/TEMPO in dichloromethane at 0–2°C.
Step 3 : Further oxidation of the aldehyde to the carboxylic acid via Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.
Table 1: Optimization of Thiazole Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaBH₄, AlCl₃, monoglyme, −10°C | 85 | 92 |
| 2 | NaOCl, KBr, TEMPO, 0°C | 78 | 97 |
| 3 | CrO₃, H₂SO₄, acetone, 0°C | 90 | 98 |
Synthesis of the Triazole-Methylamine Side Chain
CuAAC Reaction for Triazole Formation
The 1,2,3-triazole ring is constructed via a click reaction:
-
Azide Preparation : Pyridin-3-yl azide is synthesized from 3-aminopyridine using NaNO₂/HCl followed by NaN₃.
-
Alkyne Component : Propargylamine serves as the alkyne partner.
-
Cycloaddition : Catalyzed by CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (1:1) at 25°C for 12 hours.
Key Consideration : The reaction proceeds with >99% regioselectivity for the 1,4-disubstituted triazole, confirmed by ¹H-NMR.
Amide Coupling to Assemble the Final Product
Carbodiimide-Mediated Amidation
The carboxylic acid (1.0 equiv) is activated with HOBt (1.2 equiv) and EDCI (1.5 equiv) in DMF at 0°C. The triazole-methylamine (1.1 equiv) is added dropwise, and the reaction is stirred at 25°C for 24 hours. Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the target compound in 82% yield.
Table 2: Amidation Reaction Optimization
| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 24 | 82 |
| DCC/DMAP | CH₂Cl₂ | 25 | 48 | 65 |
| HATU | DMF | 0→25 | 12 | 88 |
Crystallization and Polymorph Control
Solvent Screening for Polymorph Isolation
As illustrated in EP3750888A1, crystallization from acetonitrile/water (7:3) at 4°C yields Form A, the thermodynamically stable polymorph. Key parameters:
Characterization : PXRD shows peaks at 2θ = 8.4°, 12.7°, and 17.2°, confirming phase purity.
Scalability and Industrial Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction known for high regioselectivity and yield. Key steps include:
- Preparation of alkyne and azide precursors (e.g., 3-azidopyridine derivatives).
- Cycloaddition under inert conditions (N₂ atmosphere) with CuI as a catalyst in DMF or THF at 50–60°C for 12–24 hours.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
- Validation : Monitor reaction progress using TLC and confirm product purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and torsional strain. For disordered regions, apply PART and EADP commands to model atomic positions .
- Spectroscopy : ¹H NMR (δ 8.5–9.0 ppm for pyridine protons; δ 7.5–8.0 ppm for triazole protons) and FT-IR (C=O stretch ~1650–1700 cm⁻¹).
- Mass spectrometry : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Anticancer activity : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ determination).
- Antimicrobial activity : Broth microdilution method (MIC values) against S. aureus or E. coli.
- Dose-response curves : Use GraphPad Prism for EC₅₀/IC₅₀ calculations. Compare with control compounds (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar triazole-thiazole hybrids be resolved?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Vary substituents on the pyridine or thiazole rings and compare logP, polar surface area, and H-bonding capacity.
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Validate with MD simulations (100 ns, GROMACS) to assess stability of ligand-protein complexes .
- Dose-response validation : Repeat assays with adjusted concentrations (0.1–100 µM range) to rule out false negatives/positives .
Q. What strategies address crystallographic disorder in the triazole-pyridine moiety during structure refinement?
- Methodological Answer :
- Disorder modeling : Split the disordered atoms into PART 1/2 with occupancy factors refined to ≤0.5.
- Restraints : Apply DELU and SIMU commands in SHELXL to stabilize thermal motion parameters.
- Validation : Check R-factor convergence (R1 < 0.05) and residual electron density (<0.5 eÅ⁻³) .
Q. How can computational methods predict metabolic stability under physiological conditions?
- Methodological Answer :
- Quantum mechanical (QM) calculations : Use Gaussian 16 at the B3LYP/6-311+G(d,p) level to assess susceptibility to oxidation (e.g., pyridine ring).
- In silico metabolism : Run CYP450 isoform interaction studies (CYP3A4, CYP2D6) using Schrödinger’s QikProp.
- Experimental validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
Q. What reaction optimization strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Design of experiments (DoE) : Use a Box-Behnken model to optimize temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
- Workflow : Monitor reaction kinetics via in situ IR spectroscopy.
- Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer .
Q. How can stability under physiological pH be assessed for drug formulation studies?
- Methodological Answer :
- pH stability assay : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
- Analytical methods : Quantify degradation via HPLC (C18 column, 254 nm detection).
- Degradation products : Isolate and characterize using preparative TLC and NMR .
Q. What mechanistic insights explain regioselectivity in triazole formation during synthesis?
- Methodological Answer :
- DFT calculations : Compare transition state energies for 1,4- vs. 1,5-triazole regioisomers using Gaussian 16 (M06-2X/def2-TZVP).
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation.
- Solvent effects : Polar aprotic solvents (DMF) favor 1,4-regioselectivity by stabilizing Cu(I)-acetylide intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
